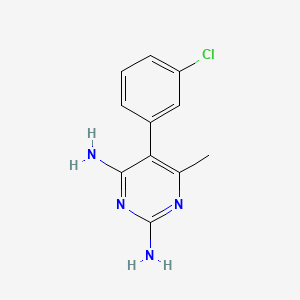

5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine

Description

5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a 2,4-diamine core substituted with a 3-chlorophenyl group at position 5 and a methyl group at position 5. Its molecular formula is C11H11ClN4 (molecular weight: 234.68 g/mol), and it is structurally related to antifolate agents targeting enzymes like dihydrofolate reductase (DHFR) . The compound’s bioactivity is influenced by the chloro-substituted aromatic ring and the methyl group, which modulate steric and electronic interactions with biological targets .

Properties

CAS No. |

113494-31-8 |

|---|---|

Molecular Formula |

C11H11ClN4 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-6-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C11H11ClN4/c1-6-9(10(13)16-11(14)15-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H4,13,14,15,16) |

InChI Key |

KUJZZRQOOOVVCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 3-chlorophenyl-3-oxobutanoate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of pyrimidine derivatives, including 5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine. Research indicates that compounds with similar structures exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

- Mechanism of Action : The antimalarial activity is attributed to the inhibition of dihydrofolate reductase (DHFR) in the parasite, which is crucial for folate metabolism and DNA synthesis. Compounds with modifications on the phenyl ring and linker structures have shown improved binding affinity and potency against both chloroquine-sensitive and resistant strains of P. falciparum .

- Case Study Findings : In a series of experiments, several pyrimidine derivatives demonstrated IC50 values below 0.05 µM, indicating strong antimalarial efficacy. Specifically, certain compounds were found to be as effective as chloroquine against resistant strains .

Selective Inhibition of Dihydrofolate Reductase

The compound has been investigated for its selective inhibition of Toxoplasma gondii DHFR, which is essential for the survival of this parasite.

- Selectivity and Potency : Studies report that modified pyrimidines can achieve selectivity ratios significantly higher than traditional treatments. For example, one derivative showed an IC50 of 1.57 nM against T. gondii DHFR while maintaining a favorable selectivity index compared to human DHFR .

- Therapeutic Implications : This selectivity suggests potential for developing targeted therapies for toxoplasmosis, reducing side effects associated with non-selective antifolate drugs .

Antimicrobial Properties

Research has also explored the antimicrobial activity of pyrimidine derivatives, including this compound.

- Activity Against Bacterial Strains : Various studies have reported that compounds within this class exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives showed promising results against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .

Immunomodulatory Effects

Emerging research highlights the immunomodulatory properties of pyrimidine derivatives.

- Mechanisms : Some studies suggest that these compounds can modulate immune responses by inhibiting specific signaling pathways related to IgE and IgG receptor activation. This could lead to potential applications in treating allergic reactions or autoimmune diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity.

- Key Modifications : Variations in substituents on the phenyl ring have been shown to significantly impact the compound's potency and selectivity against various biological targets. For instance, halogen substitutions have been associated with enhanced activity against certain pathogens .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, resulting in antiproliferative effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Position 5 Substituents

- 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 3275-44-3): The para-chloro substitution on the phenyl ring alters binding geometry compared to the meta-chloro isomer. Key Data: Molecular weight 234.68 g/mol, similar to the target compound, but differing in chloro positioning .

Position 6 Substituents

5-(3-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine :

- 5-(3-Chlorophenyl)-6-(3-phenoxypropyl)pyrimidine-2,4-diamine (DQ3): The phenoxypropyl chain extends molecular weight to C19H19ClN4O (MW: 358.84 g/mol), significantly altering pharmacokinetics (e.g., prolonged half-life due to increased hydrophobicity) .

Enzyme Inhibition Profiles

Research Implications

- Synthetic Feasibility: Modular synthesis routes (e.g., coupling 4-aminophenyl derivatives with pyrimidine cores) enable rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity

5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H11ClN4. The compound features a pyrimidine ring substituted with a chlorophenyl group and an amino group at the 2 and 4 positions, which are critical for its biological activity.

Antimalarial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimalarial activity against Plasmodium falciparum, particularly in both chloroquine-sensitive and resistant strains.

Key Findings:

- In Vitro Efficacy : Compounds derived from the pyrimidine framework showed IC50 values lower than 0.05 µM against various P. falciparum strains, indicating high potency compared to standard treatments like chloroquine .

- In Vivo Studies : In a P. berghei mouse model, certain derivatives achieved over 96% suppression of parasitemia at doses as low as 33.3 mg/kg . The mean survival time for treated mice was significantly higher than controls, suggesting effective therapeutic potential.

| Compound | Dose (mg/kg) | % Parasitemia Suppression | Mean Survival Time (days) |

|---|---|---|---|

| CQ | 100 | 100 | 26.2 |

| 7f | 100 | 96.42 | 12.2 |

| Vehicle | NA | - | NA |

The antimalarial activity of this compound is believed to involve the inhibition of dihydrofolate reductase (DHFR) in the malaria parasite. Molecular docking studies have shown that the binding affinity of these compounds to Pf-DHFR is enhanced by specific substitutions on the pyrimidine ring, which influence their interaction with the enzyme .

Anticancer Activity

In addition to its antimalarial properties, this compound has been investigated for its anticancer potential.

Key Findings:

- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.87 to 12.91 µM . This suggests that it may be a viable candidate for further development as an anticancer agent.

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis and cell cycle arrest, specifically at the G2/M phase, which is crucial for halting cancer cell proliferation .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features:

- Substituent Effects : The presence of halogen groups on the phenyl ring has been shown to enhance activity against both malaria and cancer cells. For instance, compounds with methoxy groups at specific positions demonstrated improved efficacy compared to unsubstituted analogs .

Safety and Toxicity

Toxicity studies indicate that derivatives of this compound exhibit favorable safety profiles:

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chlorophenyl)-6-methylpyrimidine-2,4-diamine, and how are key intermediates characterized?

The synthesis of pyrimidine derivatives often involves coupling reactions under controlled conditions. For example, 5-(3-chlorophenyl)-substituted compounds can be synthesized via nucleophilic substitution or cross-coupling reactions using intermediates like 5-(3-chlorophenyl)-3-hydroxy-2-pyridinecarboxylic acid . Reaction conditions (e.g., solvent choice, temperature, and catalysts) must be optimized to avoid side products. Key intermediates can be characterized using NMR spectroscopy and X-ray crystallography to confirm regioselectivity and substituent orientation .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): Used to confirm substituent positions and hydrogen bonding patterns. For example, NMR can resolve amine protons (δ 5.57 ppm for NH) and aromatic protons in the 3-chlorophenyl group .

- X-ray Crystallography: Essential for determining crystal packing and intramolecular interactions, such as hydrogen bonds between NH groups and pyrimidine ring nitrogens .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and monitors reaction progress .

Q. What is the proposed mechanism of action for this compound in biological systems?

Pyrimidine derivatives like this compound are hypothesized to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Structural analogs (e.g., pyrimethamine) bind to DHFR’s active site, disrupting folate metabolism and DNA replication in pathogens . The 3-chlorophenyl substituent may enhance binding affinity compared to 4-chlorophenyl analogs due to steric and electronic effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, alkyl chain length) influence biological activity?

- Substituent Position: Replacing the 4-chlorophenyl group (as in pyrimethamine) with a 3-chlorophenyl group alters steric hindrance and electronic distribution, potentially improving target selectivity. For example, 3-chloro derivatives may exhibit enhanced binding to DHFR variants resistant to 4-chloro analogs .

- Alkyl Chain Modifications: Increasing methyl to ethyl groups at position 6 can reduce solubility but improve membrane permeability. Comparative studies using isothermal titration calorimetry (ITC) can quantify binding thermodynamics .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from differences in assay conditions (e.g., pH, enzyme isoforms) or impurity profiles. To address this:

- Standardize Assays: Use recombinant DHFR isoforms (e.g., bacterial vs. human) under controlled buffer conditions .

- Validate Compound Purity: Employ LC-MS to identify trace impurities that may skew activity results .

- Comparative SAR Analysis: Cross-reference data with structurally related compounds (e.g., 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) to isolate substituent-specific effects .

Q. What computational methods are effective for studying molecular interactions between this compound and DHFR?

- Molecular Dynamics (MD) Simulations: Predict binding stability and conformational changes in DHFR upon ligand interaction. For example, simulations can reveal hydrogen bonds between the 2,4-diamino groups and conserved active-site residues (e.g., Asp27 in E. coli DHFR) .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., charge distribution) of the 3-chlorophenyl group to explain its enhanced inhibitory potency .

Q. What strategies can optimize this compound’s pharmacokinetic properties without compromising activity?

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the NH positions to improve oral bioavailability .

- Solubility Enhancement: Co-crystallize with cyclodextrins or modify the methyl group at position 6 to a polar substituent (e.g., hydroxyl) .

- Metabolic Stability: Use deuterium isotope effects to slow hepatic metabolism while retaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.